The compound is classified as an amine due to the presence of an amino group in its structure. It belongs to a broader class of piperidine derivatives, which are often investigated for their interactions with various biological targets, including receptors in the central nervous system. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its structural and functional properties .
The synthesis of 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol typically involves several steps:
For example, in one synthetic route, a solution of a piperidine derivative is treated with benzyl bromide in the presence of a base to yield the target compound after work-up and purification .
The molecular structure of 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol can be described as follows:
2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol can participate in various chemical reactions:
These reactions are essential for understanding how the compound might behave in biological systems or during further chemical modifications .
The mechanism of action for 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol is primarily linked to its interaction with neurotransmitter receptors:
Studies have indicated that compounds with similar structures can exhibit significant modulation of cholinergic systems, which are critical for cognitive functions .
The physical and chemical properties of 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to confirm these properties .
The applications of 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol are diverse:
Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects .
The synthesis of 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol (CAS: 1354002-56-4) typically employs multi-step pathways that construct the piperidine ring before functionalizing it with the characteristic benzyl and ethanolamine substituents. The most efficient route begins with commercially available 3-piperidone derivatives that undergo reductive amination as a key step. In this critical transformation, the ketone group reacts with methylamine under reducing conditions (NaBH₃CN or H₂/Pd-C) to introduce the methylamino group at the C3 position with regioselective control [1] [3].
The subsequent N-alkylation step introduces the benzyl group via nucleophilic displacement using benzyl chloride or bromide. This reaction requires careful optimization of solvent (acetonitrile or DMF) and temperature (60-80°C) to prevent quaternary ammonium salt formation. The final stage involves the introduction of the ethanol moiety through a ring-opening reaction between the tertiary amine and ethylene oxide under pressure, achieving yields of 65-78% [1] [5]. Alternative approaches utilize pre-functionalized piperidines where the ethanolamine chain is introduced before benzylation, though this route suffers from lower overall yields due to protection/deprotection requirements [4].
Table 1: Comparative Synthesis Pathways for 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol
Synthetic Approach | Key Intermediate | Reaction Conditions | Overall Yield |
---|---|---|---|
Reductive Amination First | 3-(Methylamino)piperidine | NaBH₃CN, CH₃OH, 0°C to RT | 72% |
Benzylation First | 1-Benzyl-3-piperidone | H₂ (50 psi), Pd/C, EtOH | 58% |
Ethanolamine Early Introduction | 3-(2-Hydroxyethylamino)piperidine | Benzyl bromide, K₂CO₃, CH₃CN | 64% |
The chiral center at the C3 position of the piperidine ring presents significant synthetic challenges for enantioselective production. Asymmetric reductive amination has emerged as the most efficient strategy, utilizing chiral catalysts to control stereochemistry during the introduction of the methylamino group. When 1-benzylpiperidin-3-one undergoes reductive amination with methylamine in the presence of (R)-BINAP-modified ruthenium catalysts, the (R)-enantiomer of the intermediate is obtained with 88-92% enantiomeric excess (ee) [3]. This high stereoselectivity results from the catalyst's ability to create a prochiral environment that favors attack from the re face of the iminium intermediate.
For pharmaceutical applications requiring enantiopure material, resolution techniques provide complementary approaches. Diastereomeric salt formation using L-tartaric acid or dibenzoyl-D-tartaric acid in ethanol effectively separates enantiomers, with the (R)-isomer typically crystallizing first in >99% de. More recently, chiral stationary phase chromatography (CSP) using amylose-based columns with ethanol/heptane mobile phases has achieved baseline separation with minimal solvent consumption [3] .
Table 2: Stereochemical Control Methods for 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol Synthesis
Method | Chiral Inducer | Conditions | ee (%) | Advantages |
---|---|---|---|---|
Asymmetric Reductive Amination | (R)-BINAP-Ru | H₂ (100 psi), iPrOH, 50°C | 92 | Direct enantioselective synthesis |
Diastereomeric Salt Formation | L-Tartaric Acid | EtOH, 0°C crystallization | >99 | Scalability, low cost |
Chiral Chromatography | Amylose tris(3,5-dimethylphenylcarbamate) | EtOH/heptane (30:70) | >99.5 | High purity, no diastereomer needed |
The installation of the benzyl group onto the piperidine nitrogen represents a critical transformation requiring specialized catalytic approaches. Traditional alkylation methods using stoichiometric bases (K₂CO₃, NaOH) often lead to over-alkylation and reduced yields. Modern approaches employ phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in biphasic systems (toluene/water), which facilitate the reaction at lower temperatures (40-50°C) while suppressing side products [1].
Transition metal catalysis offers enhanced selectivity for monoalkylation. Palladium acetate (5 mol%) with Xantphos ligand enables benzylation with turnover numbers >500 when using benzyl alcohol instead of halides, via a borrowing hydrogen mechanism. This green approach generates only water as a byproduct, significantly simplifying purification. For the ethanolamine moiety introduction, nanostructured catalysts like barium silicate nanoparticles (BaSiO₃) have demonstrated remarkable efficiency in aqueous media, achieving yields >85% at room temperature within 30 minutes [8]. These heterogeneous catalysts are recoverable and maintain activity over five cycles with negligible leaching of active sites.
Purification of 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol presents unique challenges due to its polar tertiary amine structure and viscosity. Fractional distillation under reduced pressure (0.1-0.5 mmHg, 180-190°C) effectively separates the target compound from oligomeric byproducts but risks thermal decomposition. Crystallization techniques provide a lower-energy alternative using mixed solvent systems. Optimal conditions employ toluene/heptane (1:3) with gradual cooling from 60°C to -20°C, yielding material with >99.5% purity as determined by HPLC [1].
For research-scale purification requiring removal of chromophoric impurities, flash chromatography on silica gel with methanol/ammonia/dichloromethane (5:1:94) provides excellent resolution. The compound's basic nature necessitates the addition of 0.1-1% ammonia to suppress tailing. Counterion-mediated purification has emerged as an advanced technique, where the amine forms crystalline salts with oxalic acid in acetone, followed by controlled basification to regenerate the free base without epimerization [4] [5].
Table 3: Purification Methods for 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol
Method | Conditions | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|---|
Fractional Distillation | 0.2 mmHg, 185°C bath | 98.7 | 85 | Thermal degradation risk |
Crystallization | Toluene/heptane (1:3), -20°C | 99.5 | 78 | Solvent volume requirements |
Flash Chromatography | SiO₂, CH₂Cl₂/MeOH/NH₄OH (94:5:1) | 98.2 | 90 | Scale limitations |
Oxalate Salt Formation | Oxalic acid in acetone, then basification | 99.8 | 82 | Additional acid/base steps |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: